(1-Cyclopropylethyl)thiourea

Description

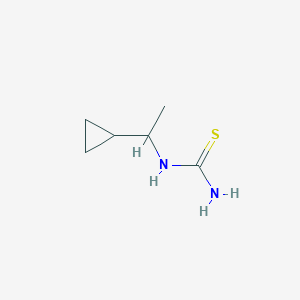

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropylethylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2S/c1-4(5-2-3-5)8-6(7)9/h4-5H,2-3H2,1H3,(H3,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KURWPKAMJYNJSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)NC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Spectroscopic Characterization of 1 Cyclopropylethyl Thiourea and Its Derivatives

Vibrational Spectroscopy for Molecular Confirmation

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the characteristic vibrational modes of (1-Cyclopropylethyl)thiourea. The FTIR spectrum of thiourea (B124793) and its derivatives is distinguished by several key absorption bands. researchgate.netresearchgate.net For this compound, the spectrum is expected to exhibit vibrations corresponding to the N-H, C=S, C-N, and C-H bonds of the ethyl and cyclopropyl (B3062369) groups.

The N-H stretching vibrations typically appear as a broad band in the region of 3100-3400 cm⁻¹. researchgate.netiosrjournals.org The C=S stretching vibration, a key indicator of the thiourea moiety, is generally observed in the range of 1200-1400 cm⁻¹. semanticscholar.org The C-N stretching vibrations are found in the 1400-1600 cm⁻¹ region. The presence of the cyclopropyl group would be confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and characteristic ring deformation (breathing) modes. The ethyl group will show characteristic C-H stretching and bending vibrations.

A representative table of expected FTIR absorption bands for this compound, based on data from related thiourea derivatives, is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3100 - 3400 |

| C-H (Cyclopropyl) | Stretching | ~3080 - 3000 |

| C-H (Ethyl) | Asymmetric/Symmetric Stretching | ~2960 / ~2870 |

| C=N | Stretching | ~1590 - 1500 |

| N-C-N | Asymmetric Stretching | ~1470 - 1420 |

| C=S | Stretching | ~1350 - 1250 |

| C-N | Stretching | ~1150 - 1050 |

| Cyclopropyl Ring | Breathing | ~1020 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and three-dimensional structure of organic molecules in solution.

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the protons in the molecule. The signals for the N-H protons of the thiourea group are typically observed as broad singlets in the downfield region of the spectrum, generally between δ 7.0 and 9.0 ppm. researchgate.netresearchgate.netchemicalbook.com The chemical shift of these protons can be influenced by solvent and concentration.

The proton on the carbon adjacent to the nitrogen of the ethyl group (CH) would appear as a multiplet due to coupling with the protons of the methyl and cyclopropyl groups. The methyl protons (CH₃) of the ethyl group would likely be a doublet. The protons of the cyclopropyl ring are expected to resonate in the upfield region, typically between δ 0.2 and 1.0 ppm, and exhibit complex splitting patterns due to geminal and vicinal coupling. rsc.org

A table summarizing the expected ¹H NMR chemical shifts for this compound is provided below.

| Protons | Multiplicity | Expected Chemical Shift (δ, ppm) |

| NH₂ | Broad Singlet | 7.0 - 9.0 |

| NH | Broad Singlet | 7.0 - 9.0 |

| CH (Ethyl) | Multiplet | 3.5 - 4.5 |

| CH₃ (Ethyl) | Doublet | 1.1 - 1.4 |

| CH (Cyclopropyl) | Multiplet | 0.5 - 1.0 |

| CH₂ (Cyclopropyl) | Multiplet | 0.2 - 0.8 |

The ¹³C NMR spectrum of this compound provides information on the carbon framework of the molecule. The most downfield signal is expected for the C=S carbon of the thiourea group, typically appearing in the range of δ 180-185 ppm. semanticscholar.orgspectrabase.com The carbon of the ethyl group attached to the nitrogen (CH) would resonate in the δ 50-60 ppm region. The methyl carbon (CH₃) of the ethyl group would be found further upfield. The carbons of the cyclopropyl ring are characteristically found at very high field, typically between δ 0 and 20 ppm. rsc.org

An overview of the expected ¹³C NMR chemical shifts for this compound is presented in the following table.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=S | 180 - 185 |

| CH (Ethyl) | 50 - 60 |

| CH₃ (Ethyl) | 15 - 25 |

| CH (Cyclopropyl) | 10 - 20 |

| CH₂ (Cyclopropyl) | 0 - 10 |

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions. youtube.comnih.gov

While a specific crystal structure for this compound is not available in the cited literature, the analysis of related thiourea derivatives provides valuable insights into the expected structural features. nih.govmdpi.com Thiourea derivatives often crystallize in monoclinic or orthorhombic crystal systems. nih.govresearchgate.net The thiourea moiety is typically planar, and the C=S bond length is generally in the range of 1.68 to 1.72 Å. The C-N bond lengths within the thiourea core are intermediate between single and double bond character, suggesting delocalization of π-electrons.

A critical feature of the crystal structures of thiourea derivatives is the formation of extensive intermolecular hydrogen bonding networks. The N-H groups act as hydrogen bond donors, while the sulfur atom of the C=S group acts as a hydrogen bond acceptor. nih.gov These interactions play a crucial role in the packing of the molecules in the crystal lattice. In the case of this compound, it is anticipated that similar hydrogen bonding motifs would be observed, leading to the formation of dimers or extended chains.

A table of typical crystallographic parameters for a related thiourea derivative is shown below for illustrative purposes.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | ~11.1 |

| b (Å) | ~8.6 |

| c (Å) | ~12.0 |

| β (°) | ~104.5 |

| C=S Bond Length (Å) | ~1.70 |

| C-N Bond Length (Å) | ~1.33 - 1.35 |

Analysis of Intermolecular Interactions and Crystal Packing

The supramolecular architecture of this compound and its derivatives in the solid state is predominantly dictated by a network of intermolecular hydrogen bonds, with the thiourea moiety playing a central role in establishing these interactions. The inherent polarity of the N-H and C=S groups facilitates the formation of robust hydrogen-bonded assemblies, which are a recurring motif in the crystal structures of N-substituted thioureas. nih.gov

The primary intermolecular interaction observed in the crystal packing of thiourea derivatives is the hydrogen bond between the N-H proton-donor groups and the sulfur atom of the thiocarbonyl group, which acts as a hydrogen bond acceptor. nih.gov This interaction typically results in the formation of centrosymmetric dimers or extended one-dimensional chains. In the case of this compound, it is anticipated that the two N-H groups would readily participate in N-H···S hydrogen bonds with neighboring molecules. The presence of the cyclopropylethyl substituent is not expected to sterically hinder the formation of these fundamental hydrogen-bonding motifs.

While specific crystallographic data for this compound is not available, the analysis of structurally related N-substituted thioureas provides a reliable framework for predicting its solid-state behavior. The interplay of strong N-H···S hydrogen bonds and weaker van der Waals and C-H···S interactions governs the formation of a stable and well-defined crystalline structure.

Representative Crystallographic Data for Thiourea Derivatives

The following table presents typical hydrogen bond parameters observed in the crystal structures of various N-substituted thiourea derivatives, which can be considered representative for predicting the interactions in this compound.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| N-H···S | 0.86 - 0.91 | 2.40 - 2.60 | 3.25 - 3.50 | 150 - 170 |

| N-H···N | 0.86 - 0.91 | 2.10 - 2.30 | 2.95 - 3.20 | 160 - 175 |

| C-H···S | 0.95 - 1.00 | 2.80 - 3.00 | 3.70 - 3.90 | 140 - 160 |

Data compiled from typical values reported for various thiourea derivatives in crystallographic literature.

Computational and Theoretical Chemistry Investigations of 1 Cyclopropylethyl Thiourea

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and reactivity of thiourea (B124793) derivatives.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For (1-Cyclopropylethyl)thiourea, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G++(d,p), are used to determine the most stable three-dimensional arrangement of its atoms (optimized molecular geometry). rajpub.com These calculations provide precise data on bond lengths, bond angles, and dihedral angles.

The thiourea core [>N-C(=S)-N<] typically exhibits a planar or near-planar geometry due to the delocalization of π-electrons across the C=S and C-N bonds. The presence of the cyclopropylethyl substituent introduces specific steric and electronic features. The cyclopropane (B1198618) ring, with its inherent strain, can influence the electronic environment of the entire molecule. DFT methods accurately predict these geometric parameters, which are crucial for understanding how the molecule will fit into the active site of a protein or interact with other molecules. rajpub.comscispace.com

Table 1: Predicted Geometrical Parameters of this compound using DFT Note: This data is illustrative and based on typical values for similar structures calculated using DFT methods.

| Parameter | Bond/Atoms | Predicted Value |

| Bond Lengths | C=S | ~1.68 Å |

| C-N (Thiourea) | ~1.35 Å | |

| N-C (Ethyl) | ~1.46 Å | |

| C-C (Cyclopropyl) | ~1.51 Å | |

| Bond Angles | N-C-N (Thiourea) | ~118° |

| N-C=S (Thiourea) | ~121° | |

| C-N-C (Amide) | ~125° |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.comyoutube.com

For this compound, the HOMO is typically localized on the sulfur and nitrogen atoms, indicating these are the primary sites for electrophilic attack. The LUMO is often distributed over the thiocarbonyl (C=S) group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.netmdpi.com A smaller gap suggests higher reactivity. mdpi.com

Charge density distribution analysis, derived from DFT calculations, reveals how electron density is shared among the atoms in the molecule. rsc.orgrsc.org In thiourea derivatives, the sulfur atom carries a significant negative partial charge, making it a strong hydrogen bond acceptor. The nitrogen protons, in turn, carry positive partial charges and act as hydrogen bond donors. researchgate.net This charge separation is fundamental to the molecule's ability to form intermolecular bonds, which is critical for its interaction with biological targets. rsc.org

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. uni-muenchen.de It is a valuable tool for predicting how a molecule will interact with other charged species. The map uses a color scale to denote different potential values: red indicates regions of negative potential (electron-rich, attractive to positive charges), while blue indicates regions of positive potential (electron-poor, attractive to negative charges). researchgate.net Green and yellow represent areas with near-zero or intermediate potential. researchgate.net

For this compound, an MEP map would show the most negative potential (red) concentrated around the sulfur atom of the thiocarbonyl group, confirming it as the primary site for electrophilic attack and hydrogen bond acceptance. rsc.org Regions of high positive potential (blue) would be located around the N-H protons, identifying them as the key hydrogen bond donor sites. uni-muenchen.dersc.org The cyclopropyl (B3062369) and ethyl groups would generally show a neutral potential (green), indicating their involvement primarily in van der Waals or hydrophobic interactions.

Molecular Modeling and Simulation Approaches

Beyond quantum mechanics, other modeling techniques are used to simulate the behavior of this compound in more complex biological environments.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). The primary goal of docking is to determine the binding mode and affinity of the ligand-receptor complex.

In studies of thiourea derivatives, docking is used to simulate their interaction with the active sites of enzymes or receptors implicated in disease. The simulation calculates a "docking score" or binding energy, which estimates the strength of the interaction. Lower binding energies suggest a more stable and favorable interaction. Docking also identifies specific intermolecular interactions, such as:

Hydrogen Bonds: Formed between the N-H donors and the C=S acceptor of the thiourea moiety and polar residues in the receptor's active site.

Hydrophobic Interactions: Involving the cyclopropylethyl group and nonpolar residues of the receptor.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target Note: This data is for illustrative purposes only.

| Parameter | Value/Residues | Interaction Type |

| Binding Energy | -8.5 kcal/mol | N/A |

| Hydrogen Bonds | GLU 85, LEU 83 | N-H group (donor) with backbone carbonyls |

| LYS 30 | S atom (acceptor) with amine side chain | |

| Hydrophobic Interactions | VAL 35, ILE 95, ALA 28 | Cyclopropyl and ethyl groups |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. sciensage.info For a group of related thiourea derivatives, a QSAR model can be developed to predict the activity of new, unsynthesized compounds.

The process involves calculating a set of numerical descriptors for each molecule that quantify its physicochemical properties. These descriptors can be:

Electronic: Dipole moment, HOMO/LUMO energies, partial charges.

Steric: Molecular volume, surface area, specific shape indices.

Hydrophobic: LogP (the logarithm of the partition coefficient).

Topological: Describing molecular connectivity and branching.

A mathematical equation is then generated that correlates these descriptors with the experimentally measured biological activity (e.g., IC₅₀ values). This model can then be used to predict the activity of this compound and to design new derivatives with potentially improved potency by modifying the structure to optimize the key descriptors identified in the QSAR model. scispace.comsciensage.info

Mechanistic Biological Activity Studies in Vitro and in Silico Focus for 1 Cyclopropylethyl Thiourea and Analogs

Enzyme Inhibition Potency and Mechanistic Insights

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition

Thiourea (B124793) derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of the neurotransmitter acetylcholine. researchgate.net Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. nih.govresearchgate.netsemanticscholar.org

In vitro studies have demonstrated that certain thiourea and pyrazoline derivatives can act as potent inhibitors of both AChE and BChE. For instance, some synthesized compounds were identified as dual inhibitors, being active against both enzymes, while others showed selectivity for either AChE or BChE. researchgate.net One of the most potent and selective inhibitors for acetylcholinesterase, a thiourea derivative, exhibited an inhibitory concentration (IC50) of 123 ± 51 nM. researchgate.net Conversely, another compound from the same study was a selective inhibitor of butyrylcholinesterase with an IC50 value of 201 ± 80 nM. researchgate.net

The mechanism of inhibition by these derivatives often involves interactions with key residues within the active site of the cholinesterases. Molecular modeling studies have been employed to understand these interactions at an atomic level, providing insights for the design of more potent and selective inhibitors. researchgate.net

Table 1: Cholinesterase Inhibition by Thiourea Analogs

| Compound Type | Target Enzyme | IC50 (nM) | Note |

|---|---|---|---|

| Thiourea/Pyrazoline Derivative | Acetylcholinesterase (AChE) | 123 ± 51 | Selective inhibitor researchgate.net |

| Thiourea/Pyrazoline Derivative | Butyrylcholinesterase (BChE) | 201 ± 80 | Selective inhibitor researchgate.net |

| Thiourea/Pyrazoline Derivative | AChE and BChE | - | Dual inhibitors researchgate.net |

Tyrosinase Inhibition Studies

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for the development of agents for hyperpigmentation disorders. researchgate.netnih.gov Thiourea and its derivatives have been identified as a promising class of tyrosinase inhibitors. nih.govnih.govnih.gov

In vitro studies on various thiourea derivatives have demonstrated significant inhibitory activity against mushroom tyrosinase. For example, a series of indole-thiourea derivatives were synthesized and evaluated, with one compound (compound 4b) showing an IC50 of 5.9 ± 2.47 μM, which is more potent than the standard inhibitor kojic acid (IC50 = 16.4 ± 3.53 μM). researchgate.netnih.gov Kinetic studies revealed that this compound acts as a competitive inhibitor. researchgate.netnih.gov

Molecular docking and dynamics simulations have provided insights into the binding mechanisms. These studies suggest that thiourea derivatives can bind strongly within the active site of both mushroom tyrosinase (mTYR) and human tyrosinase-related protein 1 (TYRP1). researchgate.netnih.gov The thiourea moiety is often critical for binding, potentially interacting with the copper ions in the enzyme's active site. researchgate.net For instance, in silico analysis of indole-thiourea derivatives showed favorable binding energies, with compound 4b exhibiting binding energies of -7.0 kcal/mol for mTYR and -6.5 kcal/mol for TYRP1. researchgate.netnih.gov

Table 2: Tyrosinase Inhibition by Thiourea Analogs

| Compound Class | Compound ID | Target Enzyme | IC50 (µM) | Inhibition Type | Reference |

|---|---|---|---|---|---|

| Indole-Thiourea Derivatives | 4b | Mushroom Tyrosinase | 5.9 ± 2.47 | Competitive | researchgate.netnih.gov |

| Indole-Thiourea Derivatives | 4c | Mushroom Tyrosinase | 13.2 ± 1.68 | - | nih.gov |

| Indole-Thiourea Derivatives | 4d | Mushroom Tyrosinase | 14.9 ± 2.86 | - | nih.gov |

| Bis-thiourea Derivatives | Compound 4 | Mushroom Tyrosinase | - | Potent inhibitor | nih.govnih.gov |

| Thiourea-containing drugs | Thioacetazone | Mushroom Tyrosinase | 14 | - | researchgate.net |

| Thiourea-containing drugs | Ambazone | Mushroom Tyrosinase | 15 | - | researchgate.net |

| Thiourea-containing drugs | Methimazole | Mushroom Tyrosinase | 94 | - | researchgate.net |

| Standard | Kojic Acid | Mushroom Tyrosinase | 16.4 ± 3.53 | - | researchgate.netnih.gov |

Sirtuin (SIRT) Enzyme Inhibition and Target Engagement

Sirtuins (SIRTs) are a class of NAD+-dependent histone deacetylases that play crucial roles in various cellular processes, and their inhibition is being explored for therapeutic applications, including cancer. nih.govnih.govnih.gov Thiourea-based compounds have emerged as potential SIRT inhibitors. nih.govnih.govnih.gov

Recent studies have focused on the design and synthesis of novel thiourea derivatives targeting sirtuins. Virtual modeling and molecular docking studies have been instrumental in identifying compounds with promising interactions with SIRT enzymes. researchgate.netnih.govnih.gov A series of synthesized thiourea-based compounds (MA-1 to MA-6) demonstrated significant cytotoxic activity against colon cancer cells, with IC50 values in the single-digit micromolar range, comparable to known SIRT inhibitors like Selisistat and AGK2. researchgate.netnih.govnih.gov

Mechanistic studies suggest that thiourea derivatives can act as mechanism-based inhibitors of sirtuins, particularly SIRT2. nih.gov Lysine-based thioureas have been developed as potent and selective SIRT2 inhibitors. nih.gov The thiourea moiety is thought to mimic the natural substrate and facilitate a simplified synthesis route for these inhibitors. nih.gov In silico studies of 1-benzoyl-3-methylthiourea derivatives have also explored their potential to form stable interactions with sirtuin-1. nih.gov

Table 3: Sirtuin Inhibition by Thiourea Analogs

| Compound Class | Compound ID | Target | Activity | Reference |

|---|---|---|---|---|

| Thiourea-based compounds | MA-2 | SIRTs | IC50 in single-digit µM range (cytotoxicity) | researchgate.netnih.govnih.gov |

| Lysine-based thioureas | AF8, AF10, AF12 | SIRT2 | Potent and selective inhibitors | nih.gov |

| 1-Benzoyl-3-methylthiourea derivatives | Compound 93 | SIRT1 | Predicted to have good inhibition (in silico) | nih.gov |

DNA Gyrase Inhibition Mechanisms

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, making it an attractive target for the development of new antibacterial agents. nih.govnih.govnih.gov Thiourea derivatives have been shown to possess inhibitory activity against DNA gyrase. nih.govnih.gov

In vitro enzyme inhibition assays have demonstrated that certain thiourea derivatives can exhibit excellent inhibitory activity against Escherichia coli DNA gyrase B. nih.govnih.gov For example, a novel thiourea derivative (compound 8) incorporated with thiadiazole, imidazole, and triazine moieties showed an IC50 value of 0.33 ± 1.25 µM against E. coli DNA gyrase B, which is comparable to the known inhibitor novobiocin (B609625) (IC50 = 0.28 ± 1.45 µM). nih.govnih.gov This compound also showed moderate inhibition against E. coli Topoisomerase IV. nih.govnih.gov

Molecular docking studies have been used to explore the binding conformations of these inhibitors within the active site of DNA gyrase B. nih.govnih.gov These studies suggest that the thiourea scaffold can interact with key residues in the ATP-binding pocket of the enzyme, thereby inhibiting its function. nih.gov The antibacterial mechanism of thiourea derivatives is often attributed to the inhibition of topoisomerase II enzymes like DNA gyrase. nih.gov

Table 4: DNA Gyrase Inhibition by Thiourea Analogs

| Compound Class | Compound ID | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|---|

| Thiourea derivative with thiadiazole, imidazole, and triazine moieties | 8 | E. coli DNA Gyrase B | 0.33 ± 1.25 | nih.govnih.gov |

| Thiourea derivative with thiadiazole, imidazole, and triazine moieties | 8 | E. coli Topoisomerase IV | 19.72 ± 1.00 | nih.govnih.gov |

| Thiazole-containing thiourea | 4h | S. aureus DNA Gyrase | 1.25 ± 0.12 | nih.gov |

| Thiazole-containing thiourea | 4c | S. aureus DNA Gyrase | 2.82 ± 0.13 | nih.gov |

| Thiazole-containing thiourea | 4h | S. aureus Topoisomerase IV | 45.28 ± 1.21 | nih.gov |

| Standard | Novobiocin | E. coli DNA Gyrase B | 0.28 ± 1.45 | nih.govnih.gov |

| Standard | Novobiocin | E. coli Topoisomerase IV | 10.65 ± 1.02 | nih.govnih.gov |

| Standard | Ciprofloxacin | S. aureus DNA Gyrase | 1.15 ± 0.13 | nih.gov |

| Standard | Ciprofloxacin | S. aureus Topoisomerase IV | 25.42 ± 1.21 | nih.gov |

α-Glucosidase Inhibition

α-Glucosidase is a key enzyme involved in carbohydrate digestion, and its inhibition is an important therapeutic strategy for managing type 2 diabetes. nih.govnih.gov Thiourea derivatives have been identified as a class of compounds with α-glucosidase inhibitory activity. nih.govnih.govnih.govnih.gov

In vitro studies have shown that various thiourea derivatives can inhibit α-glucosidase with varying potencies. A study on thiourea derivatives based on 3-aminopyridin-2(1H)-ones found that several compounds exhibited inhibitory activity against α-glucosidase. nih.govnih.govnih.gov For instance, 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea (compound 9a) showed the highest inhibitory activity with an IC50 of 9.77 mM, surpassing the standard drug acarbose (B1664774) (IC50 = 11.96 mM). nih.govnih.gov Another study on d-glucose-conjugated thioureas containing a pyrimidine (B1678525) ring identified a compound (8j) as the strongest inhibitor against α-glucosidase with an IC50 of 9.73 ± 0.72 μM, which was comparable to acarbose (IC50 = 9.32 ± 0.23 μM). nih.gov

Molecular docking studies have been performed to understand the interactions between these thiourea derivatives and the active site of α-glucosidase, providing a basis for the design of more potent inhibitors. researchgate.netnih.govnih.gov

Table 5: α-Glucosidase Inhibition by Thiourea Analogs

| Compound Class | Compound ID | IC50 | Standard Drug (Acarbose) IC50 | Reference |

|---|---|---|---|---|

| 3-Aminopyridin-2(1H)-one based thiourea | 9a | 9.77 mM | 11.96 mM | nih.govnih.gov |

| 3-Aminopyridin-2(1H)-one based thiourea | 9c | 12.94 mM | 11.96 mM | nih.govnih.gov |

| 3-Aminopyridin-2(1H)-one based thiourea | 8a | 16.64 mM | 11.96 mM | nih.govnih.govnih.gov |

| 3-Aminopyridin-2(1H)-one based thiourea | 8b | 19.79 mM | 11.96 mM | nih.govnih.govnih.gov |

| 3-Aminopyridin-2(1H)-one based thiourea | 9b | 21.79 mM | 11.96 mM | nih.govnih.govnih.gov |

| d-glucose-conjugated thiourea | 8j | 9.73 ± 0.72 µM | 9.32 ± 0.23 µM | nih.gov |

| Triazinoindole-based thiosemicarbazide | 1 | 1.30 ± 0.05 µM | 38.60 ± 0.20 µM | researchgate.net |

| Triazinoindole-based thiosemicarbazide | 23 | 1.30 ± 0.01 µM | 38.60 ± 0.20 µM | researchgate.net |

5-Lipoxygenase Activating Protein (FLAP) Inhibition

The 5-lipoxygenase-activating protein (FLAP) is a crucial component in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators implicated in various inflammatory diseases such as asthma. nih.govnih.gov Consequently, FLAP has become an important target for the development of anti-inflammatory drugs. nih.govnih.gov

While extensive research has been conducted on various classes of FLAP inhibitors, including indole (B1671886) and quinoline (B57606) derivatives, specific studies focusing on thiourea derivatives as direct FLAP inhibitors are not as prevalent in the reviewed literature. nih.gov The development of FLAP inhibitors has progressed through several generations, with early compounds like MK-886 demonstrating efficacy in preclinical and clinical settings. nih.govnih.gov More recent efforts have been accelerated by the elucidation of the 3D structure of FLAP, leading to the design of novel chemotypes. nih.gov Although direct evidence for (1-Cyclopropylethyl)thiourea or its close analogs as FLAP inhibitors is not available in the provided context, the broad biological activity of the thiourea scaffold suggests that this class of compounds could potentially be explored for FLAP inhibition. Further in vitro and in silico studies would be necessary to investigate this possibility.

Antimicrobial Activities and Proposed Mechanisms (In Vitro)

Thiourea derivatives represent a significant class of organosulfur compounds investigated for their broad-spectrum antimicrobial properties. mdpi.com The core thiourea structure, SC(NH₂)₂, features two tautomeric forms, the thione and thiol forms, which contribute to its biological activity. mdpi.com The presence of nitrogen and sulfur atoms allows these compounds to act as effective ligands, forming stable complexes with metals, which can enhance their therapeutic potential. mdpi.com The antimicrobial action of thioureas is often attributed to the C=S, C=O, and NH groups, which can be protonated and interact with carboxyl and phosphate (B84403) groups on microbial cell surfaces. nih.gov

Thiourea derivatives have demonstrated notable in vitro antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. mdpi.commdpi.com Studies on various analogs have revealed significant inhibitory effects against clinically relevant strains.

Acylthiourea derivatives appended with a cyclopropyl (B3062369) group have been a subject of recent investigation, showing promise as effective antimicrobial agents. scilit.com Other research has focused on thiourea derivatives incorporating different structural motifs. For instance, a series of thiourea derivatives (TDs) was evaluated for antibacterial activity, with one compound, TD4, showing potent efficacy against multiple Staphylococcus aureus strains, including methicillin-resistant S. aureus (MRSA), with a minimum inhibitory concentration (MIC) of 2 µg/mL. nih.gov This was significantly lower than the MICs of previously reported thiourea derivatives against S. aureus. nih.gov In time-kill assays, TD4 at concentrations of 2x and 4x MIC significantly reduced the bacterial count of MRSA within 24 hours. nih.gov The proposed mechanism for TD4 involves the disruption of the bacterial cell wall's integrity and interference with NAD+/NADH homeostasis. nih.gov

Another study synthesized a set of 21 thiourea derivatives with a 3-amino-1H-1,2,4-triazole scaffold. benthamscience.com Several of these compounds exhibited strong inhibition against Gram-positive cocci, with MIC values ranging from 4 to 32 μg/mL against standard and methicillin-resistant strains of S. aureus and S. epidermidis. benthamscience.com The antibacterial mechanism for some thiourea analogs is suggested to involve the inhibition of bacterial DNA gyrase and topoisomerase IV. nih.gov

The substitution pattern on the thiourea backbone plays a critical role in determining antibacterial potency. The presence of electron-withdrawing groups or halogen atoms on the phenyl ring of thiourea derivatives often correlates with good antibacterial activity. nih.gov For example, N-aryl thiourea derivatives have shown better antibacterial activity compared to those with alkyl substituents. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Thiourea Derivatives This table is interactive. You can sort and filter the data.

| Compound Class/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Thiourea Derivative (TD4) | Staphylococcus aureus (ATCC 29213) | 2 | nih.gov |

| Thiourea Derivative (TD4) | MRSA (USA 300) | 2 | nih.gov |

| Thiourea Derivative (TD4) | Staphylococcus epidermidis | 2-16 | nih.gov |

| Thiourea Derivative (TD4) | Enterococcus faecalis | 2-16 | nih.gov |

| 3-amino-1H-1,2,4-triazole-thioureas | S. aureus (Standard & MRSA) | 4-64 | benthamscience.com |

The antifungal potential of thiourea derivatives has been established against a variety of fungal pathogens, including yeasts and molds. mdpi.commdpi.com Cyclopropyl appended acyl thiourea derivatives have been specifically highlighted for their antifungal properties. scilit.com

In a study evaluating thiourea derivatives of 2-thiophenecarboxylic acid, the ortho-methylated derivative (SB2) demonstrated the highest antifungal activity against the emerging multidrug-resistant pathogen Candida auris. nih.gov This compound showed a notable inhibitory effect on both biofilm growth and microbial adherence. nih.gov Similarly, some pyridazine (B1198779) derivatives carrying thiourea moieties have shown potent inhibitory activity against Candida albicans and C. parapsilosis. mdpi.com The inclusion of fluorine atoms in 1-(isomeric fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas was found to enhance antifungal activity, possibly by increasing lipophilicity, which facilitates cell penetration. mdpi.com

The mechanism of antifungal action is believed to involve the disruption of the fungal cell wall's structural integrity. researchgate.net Chitosan-thiourea derivatives, for instance, were found to be significantly more potent fungicidal agents than chitosan (B1678972) alone against several sugar-beet pathogens, including Rhizoctonia solani, Sclerotium rolfsii, and Fusarium solani. researchgate.net The modified chitosan molecules are thought to diffuse into the hyphae and interfere with the activity of enzymes essential for fungal growth. researchgate.net

Table 2: In Vitro Antifungal Activity of Selected Thiourea Derivatives This table is interactive. You can sort and filter the data.

| Compound Class/Derivative | Fungal Pathogen | Activity Noted | Reference |

|---|---|---|---|

| Cyclopropyl Appended Acyl Thioureas | Fungi | Antifungal Activity | scilit.com |

| Ortho-methylated 2-thiophenecarboxylic acid thiourea (SB2) | Candida auris | Inhibition of biofilm and adherence | nih.gov |

| Pyridazine-Thiourea Derivatives | Candida albicans, C. parapsilosis | Potent Inhibitory Activity | mdpi.com |

| Chitosan-Thiourea Derivative (TUCS) | Rhizoctonia solani | High fungicidal effect | researchgate.net |

| Chitosan-Thiourea Derivative (TUCS) | Sclerotium rolfsii | High fungicidal effect | researchgate.net |

Thiourea derivatives have emerged as a promising class of compounds with significant activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) strains. mdpi.comnih.gov

One study reported on a series of novel thiourea derivatives, with compounds 16 , 28 , and 29 identified as particularly promising antimycobacterial agents. nih.gov These compounds inhibited the growth of the Mtb H37Rv strain in both bacterial culture and infected macrophages. nih.gov Compound 28 showed a MIC₅₀ of 2.0 ± 1.1 µM in culture and 2.3 ± 1.1 µM in infected macrophages. nih.gov Furthermore, these derivatives were active against a hypervirulent clinical Mtb strain, M299. nih.gov

Another investigation focused on 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea compounds. nih.gov The presence of the cyclobutyl ring is of particular interest in the context of cyclopropylethyl analogs. The most active compound in this series, compound 8 (1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(2'-trifluoromethyl)phenylthiourea), exhibited a potent in vitro MIC of 0.14 µM against Mtb H37Rv and was found to be 80 times more active than the standard drug isoniazid (B1672263) against an MDR-TB clinical isolate. nih.gov

Table 3: In Vitro Antimycobacterial Activity of Selected Thiourea Analogs This table is interactive. You can sort and filter the data.

| Compound | Mycobacterial Strain | MIC (µM) | Reference |

|---|---|---|---|

| Compound 28 | M. tuberculosis H37Rv (culture) | 2.0 ± 1.1 (MIC₅₀) | nih.gov |

| Compound 28 | M. tuberculosis H37Rv (macrophages) | 2.3 ± 1.1 (MIC₅₀) | nih.gov |

| Compound 29 | M. tuberculosis M299 (extracellular) | 5.6 ± 1.2 (MIC₅₀) | nih.gov |

| Compound 8 | M. tuberculosis H37Rv | 0.14 | nih.gov |

Antileishmanial Activity (In Vitro)

Leishmaniasis is a parasitic disease for which new therapeutic options are urgently needed. nih.govrsc.org Thiourea-based compounds, particularly those with cyclic propane (B168953) structures, have demonstrated significant in vitro antileishmanial potential. nih.gov

A study involving the design and synthesis of various thiourea derivatives found that compounds 4g , 20a , and 20b showed significant potency against the promastigote forms of Leishmania major, L. tropica, and L. donovani, with IC₅₀ values in the low submicromolar range. nih.govrsc.org Compound 4g was the most active against the amastigote form of L. major. nih.govrsc.org The mechanism of action for these compounds appears to be linked to an antifolate pathway; they exhibited good inhibitory potential against L. major dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase 1 (PTR1). nih.govrsc.org This was further supported by the observation that the antileishmanial effect could be reversed by the addition of folic acid. rsc.org

The screening of cyclic propane derivatives of thiourea against the promastigote form of L. major confirmed their significant antileishmanial potential. nih.gov These findings suggest that the cyclopropyl moiety is a valuable structural feature for the development of new antileishmanial drugs. nih.gov

Table 4: In Vitro Antileishmanial Activity of Selected Thiourea Derivatives This table is interactive. You can sort and filter the data.

| Compound | Leishmania Species | Parasite Stage | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 4g | L. major, L. tropica, L. donovani | Promastigote | Low submicromolar | nih.gov, rsc.org |

| 4g | L. major | Amastigote | Highest activity in series | nih.gov, rsc.org |

| 20a | L. major, L. tropica, L. donovani | Promastigote | Low submicromolar | nih.gov, rsc.org |

| 20b | L. major, L. tropica, L. donovani | Promastigote | Low submicromolar | nih.gov, rsc.org |

Antioxidant Properties and Radical Scavenging Activity

Free radicals are implicated in numerous diseases, making the search for effective radical scavengers a key area of research. nih.gov Thiourea and its derivatives have been identified as having significant antioxidant and radical scavenging properties. nih.govnih.gov

The antioxidant activity of thiourea derivatives is often evaluated in vitro using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. pensoft.net In this assay, the ability of a compound to reduce the stable DPPH radical is measured by a decrease in absorbance, indicating its antioxidant capacity. pensoft.net Studies on novel thiazolo[4,5-b]pyridine (B1357651) derivatives have utilized this method to quantify their free-radical-scavenging activities. pensoft.netresearchgate.net Similarly, four thiourea derivatives of 2-thiophenecarboxylic acid were assessed for their antioxidant activity through DPPH, FRAP, TEAC, and CUPRAC assays, with the ortho-methylated derivative (SB2) showing the highest antioxidant effects. nih.gov

Thiourea itself is recognized as a potent hydroxyl-radical scavenger. nih.gov In one study, thiourea was shown to protect against curcumin-induced chromosomal damage in Chinese hamster ovary (CHO) cells by scavenging hydroxyl radicals generated by curcumin, demonstrating its pro-oxidant behavior under those experimental conditions. nih.gov The protective effect was dose-dependent, confirming that the antioxidant action of thiourea can mitigate oxidative stress-induced cellular damage. nih.gov

Structure-Activity Relationship (SAR) Elucidation for the Cyclopropylethyl Moiety and Other Substituents

The biological activity of thiourea derivatives is profoundly influenced by the nature and position of substituents on the core structure. Structure-activity relationship (SAR) studies are crucial for optimizing these compounds as therapeutic agents. mdpi.com

For acylthiourea derivatives, the presence of a cyclopropyl group has been identified as a key feature for enhancing antimicrobial and other biological activities. scilit.com In the context of antileishmanial agents, SAR studies on thiourea derivatives revealed that the introduction of a cyclic propane moiety led to significant potency against Leishmania parasites. nih.gov This suggests that small, constrained alkyl groups like cyclopropyl can favorably interact with the target enzymes, such as DHFR and PTR1. nih.govrsc.org

Beyond the cyclopropyl group, other structural modifications have been systematically studied:

Aromatic Substituents: The substitution pattern on aryl rings attached to the thiourea nitrogen is critical. In antitubercular agents, replacing a urea (B33335) moiety with a thiourea decreased but did not eliminate activity. nih.gov For antibacterial activity, N-aryl thiourea derivatives tend to be more potent than N-alkyl derivatives. nih.gov The presence of electron-withdrawing groups (e.g., CF₃, NO₂) and halogens (Cl, F) on the aryl ring generally enhances antibacterial efficacy. nih.govnih.gov

Pharmacophore Modeling: For various biological targets, specific pharmacophore models have been proposed. These models typically include a hydrogen bond acceptor, a hydrophobic region, and an aromatic group. mdpi.com The design of novel thiourea derivatives often aims to fit these pharmacophoric features to improve binding affinity and selectivity for the intended biological target. mdpi.com For instance, the SAR for certain thiourea analogs as TRPV1 antagonists indicated that steric constraints and the specific nature of the aromatic 'A-region' were important factors for receptor interaction. researchgate.net

Analytical Methodologies for Research and Quantification of Thiourea Derivatives

Chromatographic Techniques

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as a cornerstone for the analysis of thiourea (B124793) compounds due to its high resolution and versatility.

High-Performance Liquid Chromatography (HPLC) for Separation and Analysis

Reversed-phase HPLC (RP-HPLC) is a widely adopted method for the separation and quantification of N-substituted thiourea derivatives. For a compound like (1-Cyclopropylethyl)thiourea, a C18 column is a common and effective choice for the stationary phase. The mobile phase typically consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic modifier is varied over time, often provides optimal separation of the analyte from potential impurities. Detection is commonly achieved using a UV detector, with the wavelength set based on the absorbance maximum of the thiourea derivative, which is often in the range of 230-250 nm.

A study on N-acyl thiourea derivatives demonstrated the successful validation of an RP-HPLC method for quantitative determination, achieving low limits of detection (LOD) and quantification (LOQ), in the range of 0.017 µg/mL and 0.052 µg/mL, respectively. This indicates the potential for developing a highly sensitive HPLC method for this compound. The retention time of the compound would be influenced by the specific mobile phase composition and the hydrophobicity imparted by the cyclopropylethyl group.

Table 1: Representative HPLC Conditions for Analysis of Thiourea Derivatives

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with potential buffer like phosphate) |

| Flow Rate | Typically 1.0 mL/min |

| Detection | UV at ~230-250 nm |

| Injection Volume | 10-20 µL |

Voltammetric and Spectrofluorimetric Techniques for Trace Analysis

For the detection of trace amounts of thiourea derivatives, voltammetric and spectrofluorimetric methods offer exceptional sensitivity and are valuable tools in various research contexts.

Polarography and Cathodic Stripping Voltammetry for Thiourea Detection

Voltammetric techniques, particularly those involving a mercury electrode, are well-suited for the analysis of sulfur-containing compounds like thiourea. Cathodic Stripping Voltammetry (CSV) is a highly sensitive method for determining trace levels of thiourea and its derivatives. The principle of CSV involves the preconcentration of the analyte onto the electrode surface at a specific potential, followed by a potential scan to "strip" the analyte, generating a current signal proportional to its concentration. For thiourea compounds, this often involves the formation of an insoluble mercury-thiourea complex on a hanging mercury drop electrode (HMDE) during the deposition step.

The subsequent cathodic scan reduces the mercury(I) ions in the complex, producing a distinct peak. The peak current is then used for quantification. The experimental parameters, including the pH of the supporting electrolyte, accumulation potential, and accumulation time, are optimized to achieve the best signal-to-noise ratio. This technique can achieve very low detection limits, making it suitable for trace analysis in various matrices.

Table 2: Typical Parameters for Cathodic Stripping Voltammetry of Thiourea Derivatives

| Parameter | Typical Value/Condition |

| Working Electrode | Hanging Mercury Drop Electrode (HMDE) |

| Reference Electrode | Ag/AgCl |

| Auxiliary Electrode | Platinum wire |

| Supporting Electrolyte | Britton-Robinson buffer or other suitable buffer |

| Deposition Potential | Optimized for complex formation (e.g., +0.1 V vs. Ag/AgCl) |

| Deposition Time | 30 - 180 seconds (depending on concentration) |

| Scan Mode | Differential Pulse or Square Wave |

Spectrofluorimetric Sensing for Metal Ion Determination

Thiourea derivatives can act as effective ligands for various metal ions, and this property can be exploited for their indirect determination or for the development of fluorescent sensors. The interaction of the thiourea group, specifically the sulfu

Future Research Directions and Emerging Applications of 1 Cyclopropylethyl Thiourea Derivatives

Development of Green and Sustainable Synthetic Routes

The synthesis of thiourea (B124793) derivatives is increasingly moving towards environmentally benign methodologies to minimize the use of hazardous reagents and solvents. Future research will likely focus on adapting and optimizing these green techniques for the synthesis of (1-Cyclopropylethyl)thiourea and its analogues.

Key sustainable approaches include:

Microwave-Assisted Synthesis: This technique has been shown to drastically reduce reaction times for the synthesis of N,N'-disubstituted thioureas from hours to mere minutes, while often leading to high purity products. nih.govnih.govnih.gov The efficiency of microwave irradiation could be harnessed for the rapid and energy-efficient production of this compound.

Ultrasound-Assisted Synthesis: Sonication offers another green alternative, promoting the synthesis of thiourea derivatives under mild conditions and often with improved yields. researchgate.netwikipedia.orgorganic-chemistry.orgrsc.orgnih.gov This method's ability to enhance reaction rates through acoustic cavitation could be particularly beneficial for the synthesis of sterically hindered or complex thiourea structures.

One-Pot Syntheses: One-pot, multicomponent reactions are highly desirable as they reduce waste by minimizing intermediate isolation steps. researchgate.netmdpi.com Developing a one-pot protocol for this compound, possibly starting from 1-cyclopropylethanamine (B155062), an isothiocyanate precursor, and other reagents, would represent a significant step towards a more atom-economical process.

Use of Greener Solvents: The use of water or deep eutectic solvents (DES) as reaction media is a cornerstone of green chemistry. nih.govnih.govgoogle.com An efficient synthesis of thioureas has been developed using a choline (B1196258) chloride/tin(II) chloride deep eutectic solvent, which acts as both the catalyst and the reaction medium and can be recycled. nih.gov Exploring such solvent systems for the synthesis of this compound could significantly improve the environmental footprint of its production.

| Green Synthesis Method | Key Advantages | Potential Application for this compound |

| Microwave-Assisted | Reduced reaction time, high efficiency. nih.govnih.gov | Rapid and energy-efficient synthesis. |

| Ultrasound-Assisted | Mild conditions, improved yields. researchgate.netrsc.orgnih.gov | Efficient synthesis of complex derivatives. |

| One-Pot Synthesis | Atom economy, reduced waste. researchgate.netmdpi.com | Streamlined and sustainable production. |

| Deep Eutectic Solvents | Recyclable, environmentally benign. nih.gov | Green and efficient reaction medium. |

Advanced Computational Approaches for Rational Design and Virtual Screening

Computational chemistry is an indispensable tool in modern drug discovery and materials science. For novel compounds like this compound, in silico methods can predict properties and guide experimental work, saving time and resources.

Future computational studies on this compound derivatives would likely involve:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. mdpi.comresearchgate.netcolab.ws For this compound derivatives, docking studies could identify potential biological targets, such as enzymes or receptors, and elucidate binding modes, paving the way for the development of new therapeutic agents. researchgate.netcolab.wsresearchgate.net For instance, docking has been used to identify thiourea derivatives as potential inhibitors of enzymes like urease and DNA gyrase. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a compound with its biological activity. researchgate.net By developing QSAR models for a series of this compound derivatives, researchers could predict the activity of new, unsynthesized compounds and prioritize the most promising candidates for synthesis. researchgate.net

Virtual Screening: This computational technique involves screening large libraries of virtual compounds against a biological target. organic-chemistry.orgresearchgate.net A library of virtual this compound derivatives could be screened against various disease-related proteins to identify potential lead compounds for a range of therapeutic areas. organic-chemistry.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule and its interactions with its environment over time. researchgate.net These simulations can be used to assess the stability of ligand-protein complexes predicted by molecular docking and to understand the conformational changes that occur upon binding.

| Computational Method | Application for this compound Derivatives |

| Molecular Docking | Identification of potential biological targets and binding modes. mdpi.comresearchgate.netcolab.wsresearchgate.net |

| QSAR | Prediction of biological activity and guidance for rational design. researchgate.net |

| Virtual Screening | High-throughput identification of potential lead compounds. organic-chemistry.orgresearchgate.net |

| Molecular Dynamics | Assessment of binding stability and conformational dynamics. researchgate.net |

Exploration of Novel Biological Targets and Polypharmacology

Thiourea derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects. The unique cyclopropyl (B3062369) group in this compound may confer novel pharmacological properties and interactions with biological targets.

Future research in this area will likely focus on:

Screening against Diverse Biological Targets: A systematic screening of this compound and its derivatives against a wide panel of biological targets, including various enzymes, receptors, and ion channels, could uncover new therapeutic applications. Thiourea derivatives have shown promise as inhibitors of various enzymes, including carbonic anhydrases and kinases, which are implicated in cancer. colab.wsresearchgate.net

Polypharmacology: Many drugs exert their effects by interacting with multiple targets. This concept, known as polypharmacology, is increasingly being recognized as a key factor in drug efficacy. The thiourea scaffold is a versatile platform for developing compounds with multi-target activity. Investigating the polypharmacology of this compound derivatives could lead to the development of more effective treatments for complex diseases like cancer and infectious diseases.

Antimicrobial and Anticancer Activity: Given the known antimicrobial and anticancer properties of many thiourea derivatives, it is highly probable that this compound analogues will be investigated for these activities. researchgate.netwikipedia.orgmdpi.com The lipophilic cyclopropyl group could enhance cell membrane permeability and lead to improved potency.

| Biological Target Area | Potential of this compound Derivatives |

| Enzyme Inhibition | Potential inhibitors of kinases, carbonic anhydrases, urease. colab.wsresearchgate.net |

| Antimicrobial | Activity against a broad spectrum of bacteria and fungi. wikipedia.orgmdpi.com |

| Anticancer | Cytotoxic effects against various cancer cell lines. researchgate.net |

| Polypharmacology | Multi-target agents for complex diseases. |

Innovations in Chemo-sensing and Material Science Applications of Thiourea Scaffolds

The thiourea moiety is an excellent chelating agent for various metal ions due to the presence of both sulfur and nitrogen atoms. This property makes thiourea derivatives attractive candidates for applications in chemosensing and materials science.

Emerging applications in these fields include:

Chemosensors: Thiourea-based fluorescent chemosensors have been developed for the detection of metal ions such as mercury, zinc, and cadmium. The this compound scaffold could be functionalized with fluorophores to create novel sensors with high sensitivity and selectivity for specific analytes.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of thioureas to coordinate with metal ions makes them suitable ligands for the construction of coordination polymers and MOFs. These materials have potential applications in gas storage, separation, and catalysis.

Self-Healing Polymers: Recent research has shown that poly(thiourea)s can act as self-healing glassy polymers. The dynamic nature of the thiourea bond allows for the reprocessing and even strengthening of thermoset polymers. Incorporating the this compound unit into polymer chains could lead to the development of novel, robust, and recyclable materials.

| Application Area | Role of this compound Scaffold |

| Chemosensing | Platform for designing selective fluorescent sensors for metal ions. |

| Coordination Polymers | Building block for functional materials in catalysis and separation. |

| Self-Healing Materials | Component for creating robust and recyclable polymers. |

Q & A

Basic Research Questions

Q. How can (1-Cyclopropylethyl)thiourea be synthesized, and what analytical methods ensure purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between cyclopropylethylamine and thiophosgene or thiocyanate derivatives under controlled pH (e.g., acidic conditions). Post-synthesis, purity is confirmed via HPLC (for organic impurities), NMR (structural validation), and elemental analysis (C, H, N, S quantification). For derivatives, substituent effects on reaction yields should be assessed (e.g., cyclopropyl steric effects) .

Q. What are the solubility properties of this compound in polar vs. non-polar solvents?

- Methodological Answer : Solubility can be determined via gravimetric analysis (saturation concentration at 20–25°C) or UV-Vis spectroscopy (absorbance vs. concentration). Thiourea derivatives generally exhibit higher solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-polar solvents (e.g., hexane). For this compound, the cyclopropyl group may reduce aqueous solubility compared to unsubstituted thiourea (140 g/L in water) due to increased hydrophobicity .

Advanced Research Questions

Q. How can experimental design optimize the selective sorption of phosphate using this compound-functionalized polymers?

- Methodological Answer :

- Step 1 : Functionalize polymers with this compound via free-radical grafting.

- Step 2 : Conduct batch sorption experiments under varying pH, temperature, and competing ion conditions (e.g., nitrate, sulfate).

- Step 3 : Analyze selectivity using ICP-OES for phosphate quantification and FTIR to confirm binding mechanisms (e.g., thiourea-phosphate hydrogen bonding).

- Data Interpretation : Compare results to control polymers lacking the thiourea moiety to isolate its contribution .

Q. How can researchers resolve contradictions in reported bioactivity data for thiourea derivatives?

- Methodological Answer :

- Hypothesis Testing : Replicate conflicting studies under standardized conditions (e.g., cell lines, thiourea concentrations).

- Analytical Cross-Validation : Use orthogonal methods (e.g., flow cytometry for apoptosis vs. Western blot for Bcl-2 expression) to confirm mechanisms.

- Structural Analysis : Compare crystallographic data (e.g., XRD ) or computational modeling (e.g., DFT ) to assess if substituent stereochemistry (e.g., cyclopropyl orientation) affects activity .

Q. What strategies improve the reproducibility of catalytic studies involving this compound in asymmetric synthesis?

- Methodological Answer :

- Control Variables : Document reaction parameters (solvent purity, moisture levels, catalyst loading) meticulously.

- Chiral Purity : Verify enantiomeric excess via chiral HPLC or polarimetry .

- Data Reporting : Include negative controls (e.g., reactions without catalyst) and statistical validation (e.g., triplicate runs with ANOVA analysis) .

Key Considerations for Advanced Studies

- Structural Modifications : The cyclopropylethyl group introduces steric hindrance and electronic effects, altering reactivity compared to simpler thioureas (e.g., ethylene thiourea) .

- Data Contradictions : Discrepancies in bioactivity may arise from differences in assay conditions (e.g., cell permeability, solvent polarity). Standardize protocols using OECD guidelines for in vitro toxicity testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.